molecular formula C20H32N2O3 B5759912 3,4-diethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

3,4-diethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Cat. No. B5759912
M. Wt: 348.5 g/mol
InChI Key: KUZBSICIGBHWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as S 33084, is a compound that has been studied for its potential pharmacological properties. It is a member of the benzamide class of compounds and has been shown to have potential in the areas of pain management and addiction treatment.

Mechanism of Action

The exact mechanism of action of S 33084 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, the compound has been shown to interact with the dopamine and glutamate systems, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects:
Studies have shown that S 33084 has a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce pain sensitivity and increase pain tolerance. In addition, S 33084 has been shown to decrease drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of S 33084 is that it has shown potential as a non-opioid analgesic, which could be beneficial in the current opioid crisis. In addition, the compound has shown promise in the treatment of addiction, particularly in the areas of cocaine and nicotine addiction. However, there are also limitations to the use of S 33084 in lab experiments. For example, the compound has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on S 33084. One area of interest is the development of more potent and selective analogs of the compound, which could have improved pharmacological properties. In addition, further research is needed to fully understand the mechanism of action of S 33084, which could lead to the development of new treatments for pain and addiction. Finally, there is also potential for the use of S 33084 in other areas of medicine, such as the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of S 33084 involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

S 33084 has been the subject of extensive scientific research, particularly in the areas of pain management and addiction treatment. Studies have shown that the compound has potential as a non-opioid analgesic, and may be effective in treating conditions such as neuropathic pain and inflammatory pain. In addition, S 33084 has been shown to have potential in the treatment of addiction, particularly in the areas of cocaine and nicotine addiction.

properties

IUPAC Name

3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-7-24-16-10-9-14(11-17(16)25-8-2)18(23)21-15-12-19(3,4)22-20(5,6)13-15/h9-11,15,22H,7-8,12-13H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZBSICIGBHWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

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